
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of vitamin E, specifically a form of tocopherol acetate. This compound is often used in various applications due to its antioxidant properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate typically involves the esterification of tocopherol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating tocopherol and acetic acid in the presence of the catalyst, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale esterification reactors. The process involves continuous feeding of tocopherol and acetic acid into the reactor, where they react under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form tocopherol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of tocopherol quinone.
Reduction: Formation of tocopherol.
Substitution: Formation of various tocopherol derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying esterification and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Mechanism of Action
The primary mechanism of action of (E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The compound incorporates into cell membranes, where it reacts with lipid peroxyl radicals to terminate lipid peroxidation chains. This action helps maintain the integrity of cell membranes and prevents oxidative stress-related damage .
Comparison with Similar Compounds
Similar Compounds
α-Tocopherol: The most active form of vitamin E with similar antioxidant properties.
γ-Tocopherol: Another form of vitamin E with distinct antioxidant mechanisms.
δ-Tocopherol: Known for its ability to trap reactive nitrogen species.
Uniqueness
(E)-2,6-Dimethylocta-1,5,7-trien-3-yl acetate is unique due to its esterified form, which provides greater stability compared to free tocopherols. This stability makes it more suitable for use in formulations where prolonged shelf life is required, such as in cosmetics and dietary supplements .
Properties
CAS No. |
61931-78-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(5E)-2,6-dimethylocta-1,5,7-trien-3-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-6-10(4)7-8-12(9(2)3)14-11(5)13/h6-7,12H,1-2,8H2,3-5H3/b10-7+ |
InChI Key |
ROSNLJMZUQKTFF-JXMROGBWSA-N |
Isomeric SMILES |
CC(=C)C(C/C=C(\C)/C=C)OC(=O)C |
Canonical SMILES |
CC(=C)C(CC=C(C)C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


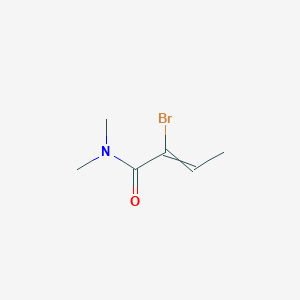
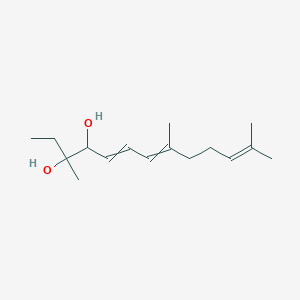
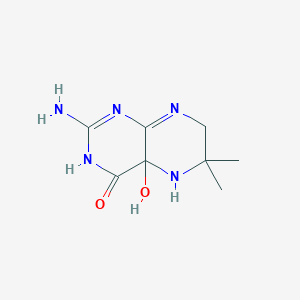
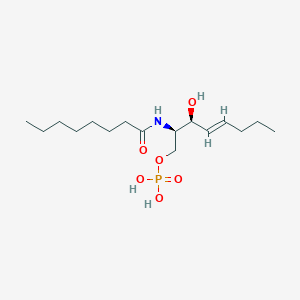
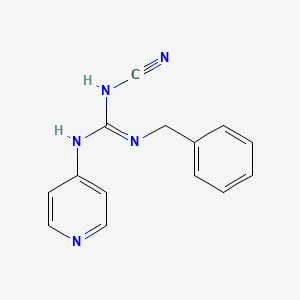
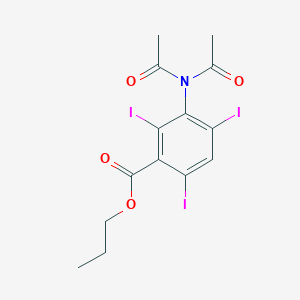

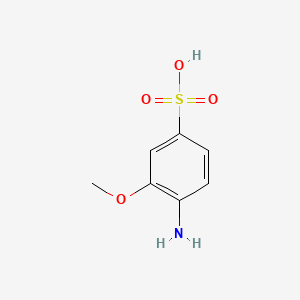
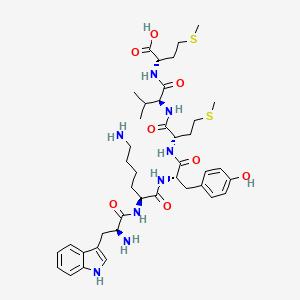
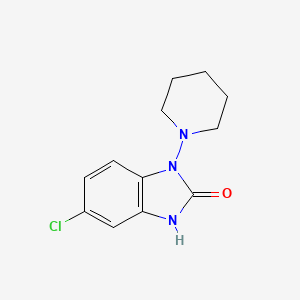

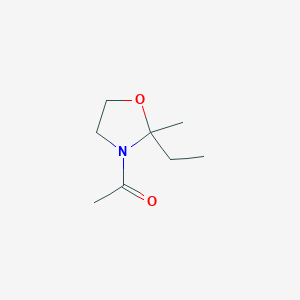
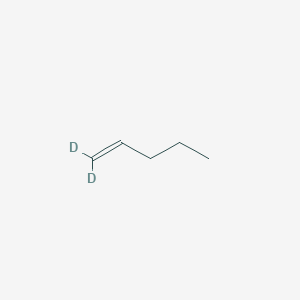
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
